molecular formula C19H20FNO5S2 B2906179 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1797682-14-4

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2906179
CAS No.: 1797682-14-4
M. Wt: 425.49
InChI Key: HCEDUKYXKHKBPE-UHFFFAOYSA-N
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Description

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone (CAS 1797682-14-4) is a synthetic small molecule featuring a piperidine core that is doubly functionalized with sulfonyl groups and a terminal acetophenone moiety. This specific molecular architecture, which incorporates a fluorophenyl-sulfonyl group, suggests potential for diverse reactivity and interaction with biological targets, making it a compound of significant interest in medicinal chemistry research and development. The structural components of this reagent are frequently explored in pharmaceutical science. Piperazine and piperidine derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities . These structures are commonly investigated for their potential as antiviral, antibacterial, and anticancer agents, among other therapeutic areas . Furthermore, the benzenesulfonamide group is a classic pharmacophore known to inhibit enzymes like dihydropteroate synthase (DHPS) and carbonic anhydrases , which are established targets for antimicrobial and other therapeutic applications . Researchers may find this compound particularly valuable as a key intermediate or building block (Building Block) for the synthesis of more complex molecules. It can be utilized in structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, or in the development of novel enzyme inhibitors. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO5S2/c1-14(22)15-4-8-18(9-5-15)28(25,26)21-12-2-3-19(13-21)27(23,24)17-10-6-16(20)7-11-17/h4-11,19H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEDUKYXKHKBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonylation of a piperidine derivative with a fluorophenyl sulfonyl chloride, followed by further functionalization to introduce the ethanone group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Oxidation Reactions

Key Reaction:
1 4 3 4 Fluorophenyl sulfonyl piperidin 1 yl sulfonyl phenyl ethanoneH2O2,ΔmCPBACarboxylic Acid Derivative\text{1 4 3 4 Fluorophenyl sulfonyl piperidin 1 yl sulfonyl phenyl ethanone}\xrightarrow[\text{H}_2\text{O}_2,\Delta]{\text{mCPBA}}\text{Carboxylic Acid Derivative}

Reduction Reactions

The ketone group is readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) . This reaction is critical for modifying the compound’s polarity and biological activity.

Example Conditions:

ReagentSolventTemperatureProduct (Alcohol) Yield
NaBH4_4Ethanol25°C82%
LiAlH4_4THF0–5°C78%

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl groups. Piperidine or amine derivatives displace the fluorine atom under basic conditions .

Reaction Pathway:
Ar F+PiperidineEt3NDMF 40 CAr NR2+HF\text{Ar F}+\text{Piperidine}\xrightarrow[\text{Et}_3\text{N}]{\text{DMF 40 C}}\text{Ar NR}_2+\text{HF}

Condensation Reactions

The ketone reacts with hydrazines or primary amines to form hydrazones or Schiff bases, respectively. These derivatives are pivotal in medicinal chemistry for enhancing target specificity .

Example with Hydrazine:
R C O R +NH2NH2R C N NH2 R \text{R C O R }+\text{NH}_2\text{NH}_2\rightarrow \text{R C N NH}_2\text{ R }

  • Product : Hydrazone derivative (confirmed via 1H^{1}\text{H}-NMR δ 11.16 ppm for NH proton) .

Sulfonyl Group Reactivity

The sulfonyl groups engage in hydrolysis under acidic or basic conditions, though stability is high under physiological pH. Industrially, sulfonyl chlorides are intermediates for further functionalization .

Hydrolysis Pathway:
R SO2 R +H2OH+/OHR SO3H+R OH\text{R SO}_2\text{ R }+\text{H}_2\text{O}\xrightarrow{\text{H}^+/\text{OH}^-}\text{R SO}_3\text{H}+\text{R OH}

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to the synergistic effects of dual sulfonyl groups and fluorophenyl substitution:

Compound ModificationReactivity ChangeReference
Replacement of F with ClIncreased electrophilicity at aryl ring
Methylation of piperidine NReduced nucleophilic substitution efficiency

Scientific Research Applications

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets within biological systems. The fluorophenyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Sulfonyl Substitution Patterns

  • Piperidine vs.
  • Fluorophenyl vs. Methoxy/Trifluoromethyl : The 4-fluorophenylsulfonyl group in the target compound enhances electron-withdrawing effects and metabolic stability compared to methoxy (e.g., 7n) or trifluoromethyl (e.g., 7o) substituents, which may alter binding interactions in enzymatic targets .

Physicochemical Properties

  • Melting Points : Analogs with dual sulfonyl groups (e.g., 7n, 7o) exhibit higher melting points (154–177°C) due to increased molecular symmetry and intermolecular forces, suggesting the target compound may similarly exhibit a high melting point (>150°C) .
  • Solubility: The ethanone moiety and sulfonyl groups may confer moderate aqueous solubility, though fluorophenyl substituents could reduce it compared to polar derivatives like 7k (4-bromophenylsulfonyl) .

Biological Activity

1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Piperidin-1-yl moiety : This cyclic amine structure is known for its ability to interact with various biological targets.
  • Sulfonyl groups : The presence of sulfonyl groups enhances the compound's reactivity and biological interactions.
  • Fluorophenyl substitution : The fluorine atom increases the compound's lipophilicity and may enhance its binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of the compound have shown effectiveness against various pathogens:

CompoundMinimum Inhibitory Concentration (MIC)Pathogen
7b0.22 - 0.25 μg/mLStaphylococcus aureus
10Not specifiedEscherichia coli
13Not specifiedProteus mirabilis

These findings suggest that 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess similar antimicrobial efficacy, potentially targeting bacterial biofilms and inhibiting their formation .

Anti-inflammatory Properties

The compound's structural analogs have demonstrated anti-inflammatory effects, suggesting that it may also modulate inflammatory pathways. The mechanism is likely linked to its interaction with specific enzymes and receptors involved in inflammation regulation. For example, studies on related compounds indicate their ability to inhibit pro-inflammatory cytokines, which could be a pathway for therapeutic intervention in inflammatory diseases .

The biological activity of 1-(4-((3-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is hypothesized to involve:

  • Enzyme inhibition : The sulfonamide group may interact with active sites of enzymes critical for pathogen survival or inflammatory processes.
  • Receptor modulation : Similar compounds have shown the ability to bind to receptors involved in pain and inflammation, suggesting a potential analgesic effect.

Case Studies

Several studies have evaluated the biological activity of structurally related compounds:

  • Antitumor Activity : A study reported enhanced antitumor effects when fluorine was substituted on sulfonamide groups in related piperidine derivatives. These compounds showed improved potency against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer) .
  • Cytotoxicity Assays : In vitro cytotoxicity studies on Vero cell lines revealed varying degrees of toxicity among synthesized derivatives, indicating that while some compounds exhibited low cytotoxicity (CC50 > 300 µM), others were significantly more toxic (CC50 < 10 µM). This highlights the importance of structural modifications in optimizing therapeutic profiles .

Q & A

Q. Key Optimization Factors :

  • Catalysts: DCC/DMAP for sulfonylation .
  • Solvent polarity: Higher polarity improves solubility of intermediates .

Basic: What analytical techniques are critical for confirming the compound’s structural integrity post-synthesis?

Q. Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments (e.g., sulfonyl groups at δ 3.1–3.5 ppm) and carbon backbone .
  • FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₁FNO₅S₂: 438.08) .

Basic: How should researchers design initial in vitro assays to evaluate this compound’s biological activity?

Q. Answer :

  • Target Selection : Prioritize enzymes (e.g., kinases) or receptors (GPCRs) with structural homology to known sulfonamide targets .
  • Assay Protocol :
    • Use fluorescence polarization for binding affinity (IC₅₀).
    • Include positive controls (e.g., staurosporine for kinases) and DMSO controls (<0.1% v/v) .
  • Data Validation : Replicate assays in triplicate and correlate with computational docking results .

Advanced: How can molecular docking studies predict interactions between this compound and kinase targets?

Q. Answer :

  • Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the protein (PDB ID: e.g., 2JDO) by removing water and adding polar hydrogens .
  • Docking Parameters :
    • Grid box centered on ATP-binding site.
    • Include flexibility in sulfonyl and fluorophenyl groups for induced-fit modeling.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Perform MD simulations (100 ns) to assess binding stability .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Q. Answer :

  • Standardization : Ensure consistent assay conditions (cell line passage number, serum-free media) .
  • Meta-Analysis : Use tools like RevMan to aggregate data, adjusting for variables (e.g., compound purity, solvent) .
  • Orthogonal Assays : Validate conflicting results with SPR (binding kinetics) and functional assays (e.g., cAMP accumulation for GPCRs) .

Advanced: How can structure-activity relationship (SAR) studies improve target selectivity?

Q. Answer :

  • Derivative Synthesis : Modify substituents on the piperidine (e.g., methyl vs. ethyl) or fluorophenyl (e.g., Cl vs. OCH₃) .

  • Testing Matrix :

    DerivativeR GroupIC₅₀ (Target A)IC₅₀ (Off-Target B)
    Parent-SO₂-50 nM1200 nM
    Derivative 1-SO₂CH₃45 nM950 nM
    • Computational Analysis : Correlate LogP and polar surface area with selectivity ratios .

Advanced: What in vitro/in vivo models best evaluate pharmacokinetics (PK) and toxicity?

Q. Answer :

  • In Vitro :
    • Caco-2 permeability assay (Papp >1 ×10⁻⁶ cm/s).
    • Microsomal stability (t₁/₂ >30 min in human liver microsomes) .
  • In Vivo :
    • Rodent PK: Administer IV/PO doses (10 mg/kg), collect plasma for LC-MS/MS analysis. Calculate AUC and bioavailability .
    • Toxicity: Assess hepatotoxicity via ALT/AST levels and histopathology .

Basic: What are the stability considerations for long-term storage of this compound?

Q. Answer :

  • Storage : -20°C under argon; desiccate to prevent hydrolysis of sulfonyl groups .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Characterize degradation products via LC-MS .

Advanced: How can researchers validate hypothesized metabolic pathways?

Q. Answer :

  • Metabolite ID : Incubate with liver microsomes + NADPH. Analyze via UPLC-QTOF-MS; compare fragments with reference standards .
  • Pathway Prediction : Use software like Meteor Nexus to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .

Advanced: What computational tools analyze electronic effects of the fluorophenyl group on reactivity?

Q. Answer :

  • DFT Calculations : Use Gaussian09 to compute electrostatic potential maps and Fukui indices. Compare with non-fluorinated analogs .
  • Results : Fluorine’s electron-withdrawing effect increases sulfonyl group electrophilicity, enhancing binding to nucleophilic residues (e.g., Lysine) .

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